molecular formula C8H8BrFO B8028846 1-Bromo-3-ethoxy-2-fluorobenzene

1-Bromo-3-ethoxy-2-fluorobenzene

Cat. No.: B8028846
M. Wt: 219.05 g/mol
InChI Key: LMPLQFAZCPTXJZ-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-ethoxy-2-fluorobenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the ethoxy and fluorine groups influence the reactivity and orientation of the benzene ring towards electrophiles .

Comparison with Similar Compounds

  • 1-Bromo-2-ethoxy-3-fluorobenzene
  • 1-Bromo-3-fluorobenzene
  • 3-Bromo-1-fluorobenzene

Comparison: 1-Bromo-3-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which influence its reactivity and chemical behavior. Compared to 1-Bromo-3-fluorobenzene, the additional ethoxy group in this compound provides different electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-3-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPLQFAZCPTXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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